molecular formula C14H17N5O3S2 B6512674 5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 942813-38-9

5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6512674
CAS No.: 942813-38-9
M. Wt: 367.5 g/mol
InChI Key: JFYQESZLQVDZBK-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative characterized by three distinct substituents:

  • 1,1-Dioxothiolan-3-yl (sulfone-containing tetrahydrothiophene) at position 1, enhancing polarity and hydrogen-bonding capacity.
  • 5-Methyl-1,3,4-thiadiazol-2-yl carboxamide at position 3, contributing electron-withdrawing properties and influencing binding interactions.

The sulfone moiety (1,1-dioxo) increases solubility in polar solvents compared to non-oxidized sulfur analogs, while the cyclopropyl group may reduce conformational flexibility compared to bulkier aryl substituents.

Properties

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-8-16-17-14(23-8)15-13(20)11-6-12(9-2-3-9)19(18-11)10-4-5-24(21,22)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYQESZLQVDZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of F2465-0079 can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, individual physiological factors such as renal function, genetic makeup, sex, and age can influence the pharmacokinetic parameters of the drug.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous pyrazole carboxamides and related heterocycles:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Functional Groups Bioactivity Relevance (Inferred)
Target Compound Cyclopropyl, 1,1-dioxothiolan, 5-methylthiadiazole ~400 (estimated) Not reported Sulfone, thiadiazole, carboxamide Enhanced solubility, metabolic stability
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, phenyl, cyano, methyl 403.1 133–135 Chloro, cyano, aryl Potential kinase inhibition
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Dichlorophenyl, cyano, methyl 437.1 171–172 Chloro, cyano, aryl Increased lipophilicity
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (A617415) Amino, methyl, propyl 182.2 Not reported Amino, carboxamide Possible PDE inhibition scaffold
N-Desmethyl Sildenafil (D292200) Piperazinylsulfonyl, ethoxyphenyl, pyrazolopyrimidinone 460.5 Not reported Sulfonyl, pyrazolopyrimidinone PDE5 inhibition

Key Observations

Substituent Effects on Physicochemical Properties: The target compound’s cyclopropyl group contrasts with the aryl groups in compounds (e.g., 3a–3e), which exhibit higher melting points (133–183°C) due to planar aromatic stacking . Cyclopropyl’s non-planar structure likely reduces melting points but improves metabolic resistance.

Synthetic Yield Trends :

  • Compounds with electron-withdrawing groups (e.g., 3d, 71% yield) show higher yields than those with bulky substituents (e.g., 3c, 62%) in . The target compound’s synthesis may face challenges due to the steric hindrance of cyclopropyl and sulfone groups.

Bioactivity Implications: The thiadiazole in the target compound parallels the pyrazolopyrimidinone core in N-Desmethyl Sildenafil, a known PDE5 inhibitor . Compared to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (A617415), the target’s sulfone and thiadiazole groups may confer stronger binding to enzymatic pockets via hydrogen bonding and π-π interactions.

Contradictions and Uncertainties

  • highlights chloro and cyano substituents as common in pyrazole carboxamides, but the target compound’s unique sulfone and thiadiazole groups lack direct precedents in the provided literature.
  • While N-Desmethyl Sildenafil’s sulfonyl group is structurally analogous to the target’s sulfone, its therapeutic relevance remains speculative without explicit data .

Research Findings and Data Gaps

  • Synthesis: No direct synthesis protocol for the target compound is documented in the evidence. EDCI/HOBt-mediated coupling (as in ) could theoretically apply, but cyclopropyl and sulfone introduction may require specialized reagents .
  • Spectroscopic Data : The target’s ^1H-NMR would likely show cyclopropyl protons at δ 0.5–2.0, pyrazole protons at δ 7–8, and thiadiazole/sulfone deshielding effects, contrasting with the aryl-dominated shifts in 3a–3e .
  • Bioactivity : Structural analogs suggest PDE or kinase inhibition, but target-specific assays are needed to confirm activity.

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